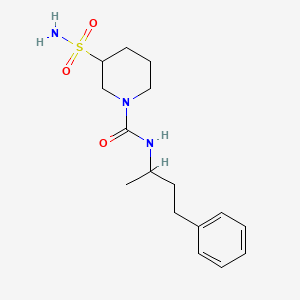![molecular formula C12H18N2O3S B6974850 N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide](/img/structure/B6974850.png)
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide is a synthetic compound that features a thiazole ring, which is known for its versatility in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via cycloaddition reactions or through the use of cyclobutyl halides.
Ethoxy Group Addition: The ethoxy group can be added through nucleophilic substitution reactions using ethyl halides.
Final Coupling: The final step involves coupling the thiazole ring with the cyclobutyl and ethoxy groups under appropriate conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the cyclobutyl and thiazole groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
科学的研究の応用
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to the presence of the thiazole ring, which is known for its biological activity.
Biological Studies: Can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which also contain the thiazole ring.
Cyclobutyl Compounds: Compounds with cyclobutyl groups, such as cyclobutylamine and cyclobutanol.
Uniqueness
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide is unique due to the combination of the thiazole ring with the cyclobutyl and ethoxy groups. This unique structure provides a distinct set of chemical and biological properties that can be exploited in various applications.
特性
IUPAC Name |
N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-9-4-12(16,5-9)7-14-11(15)3-10-6-13-8-18-10/h6,8-9,16H,2-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNIVCILJGBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNC(=O)CC2=CN=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)

![2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol](/img/structure/B6974775.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B6974779.png)
![1-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]-N-ethylazetidine-3-carboxamide](/img/structure/B6974786.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(2-methoxy-5-phenylphenyl)methanamine](/img/structure/B6974793.png)
![2-[(4-methoxyphenyl)methoxy]-N-(5-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B6974799.png)
![2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6974807.png)
![Tert-butyl 1-(3-hydroxypyridine-2-carbonyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6974816.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![tert-butyl (2R)-2-[(5-propan-2-yl-1H-pyrazol-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974844.png)
![3-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-propan-2-ylurea](/img/structure/B6974854.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide](/img/structure/B6974855.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)
